(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride is a chemical compound characterized by its unique trifluoromethyl group and oxane structure, which contribute to its significant properties in various scientific applications. This compound is classified under the category of amines and is particularly noted for its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. The molecular formula of this compound is , and it has a molecular weight of approximately 201.62 g/mol.
The synthesis of (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride typically involves several key reactions:
The specific synthesis process may vary, but it generally includes:
The molecular structure of (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride features:
The compound's structural representation can be detailed through its InChI and SMILES notations:
InChI=1S/C6H12ClF3N/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;1H
N[C@H](C(F)(F)F)C1CCOCC1.[H]Cl
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride can participate in various chemical reactions:
Common reagents used in reactions involving this compound include:
The mechanism of action of (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride primarily involves:
The physical properties of (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride include:
Key chemical properties include:
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride has several scientific applications:
This compound's unique structural features and reactivity make it valuable in both academic research and industrial applications.
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2